2-(4-Fluorobenzyl)isoindoline-1,3-dione 2-(4-Fluorobenzyl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 318-49-0
VCID: VC5095212
InChI: InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)F
Molecular Formula: C15H10FNO2
Molecular Weight: 255.248

2-(4-Fluorobenzyl)isoindoline-1,3-dione

CAS No.: 318-49-0

Cat. No.: VC5095212

Molecular Formula: C15H10FNO2

Molecular Weight: 255.248

* For research use only. Not for human or veterinary use.

2-(4-Fluorobenzyl)isoindoline-1,3-dione - 318-49-0

Specification

CAS No. 318-49-0
Molecular Formula C15H10FNO2
Molecular Weight 255.248
IUPAC Name 2-[(4-fluorophenyl)methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
Standard InChI Key WBYPZQIEVABAGS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)F

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(4-Fluorophenyl)isoindoline-1,3-dione features a planar isoindoline-1,3-dione core fused to a 4-fluorophenyl group at the second position. The molecular formula is C₁₄H₈FNO₂, with a molecular weight of 241.217 g/mol and an exact mass of 241.054 g/mol . The fluorine atom at the para position of the phenyl ring introduces electronic effects that influence reactivity and intermolecular interactions.

Key Structural Distinctions:

  • Phenyl vs. Benzyl Substitution: The phenyl group is directly bonded to the isoindoline ring, whereas a benzyl group (-CH₂-C₆H₄F) would introduce a methylene spacer. This distinction alters steric and electronic properties, potentially affecting solubility and biological activity.

Physicochemical Characteristics

  • LogP: 2.69, indicating moderate lipophilicity .

  • Polar Surface Area (PSA): 37.38 Ų, suggesting limited polarity .

  • Thermal Stability: No explicit data on melting or boiling points is available, but analogous isoindoline derivatives typically exhibit high thermal stability due to aromatic conjugation .

Synthesis and Optimization

Conventional Synthetic Routes

The compound is synthesized via condensation reactions between phthalic anhydride and 4-fluoroaniline. A representative procedure from Yamamoto and Kurata (1983) involves refluxing equimolar amounts of phthalic anhydride and 4-fluoroaniline in acetic acid, yielding the product in 98% purity .

Reaction Scheme:

Phthalic anhydride+4-FluoroanilineAcOH, Δ2-(4-Fluorophenyl)isoindoline-1,3-dione+H₂O\text{Phthalic anhydride} + \text{4-Fluoroaniline} \xrightarrow{\text{AcOH, Δ}} \text{2-(4-Fluorophenyl)isoindoline-1,3-dione} + \text{H₂O}

Advanced Methodologies

Recent innovations by Shrestha et al. (2013) employ palladium-catalyzed coupling reactions to introduce fluorinated aryl groups, achieving yields up to 66% . Alternative approaches by Worlikar and Larock (2008) utilize microwave-assisted synthesis to reduce reaction times from hours to minutes .

Comparative Synthesis Data:

MethodCatalyst/SolventYield (%)Purity (%)Reference
Conventional CondensationAcetic Acid9899
Palladium-Catalyzed CouplingPd(OAc)₂6695
Microwave-AssistedDMF6897

Spectral Characterization

Infrared Spectroscopy (IR)

The IR spectrum of 2-(4-fluorophenyl)isoindoline-1,3-dione exhibits characteristic absorptions at:

  • 1762 cm⁻¹: Stretching vibration of the cyclic amide C=O .

  • 1219 cm⁻¹: C-F aromatic bending .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 7.40–8.10 (m, 8H, Ar–H) .

  • ¹³C NMR (DMSO-d₆): δ 167.45 (C=O), 162.53 (C-F), 133.34–114.24 (aromatic carbons) .

Mass Spectrometry (MS)

The LC-MS spectrum shows a molecular ion peak at m/z 241.00 [M⁺], consistent with the molecular formula .

Biological Activity and Applications

Antimycobacterial Activity

In a study by Sena et al. (2003), 2-(4-fluorophenyl)isoindoline-1,3-dione demonstrated moderate activity against Mycobacterium tuberculosis H37Rv, with an IC₅₀ of 133 μM . This activity is attributed to inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.

Comparative IC₅₀ Values:

CompoundIC₅₀ (μM)Target
2-(4-Fluorophenyl) derivative133InhA
2-(4-Iodophenyl) derivative18InhA
Triclosan (Control)1.32InhA

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Fluorine’s electronegativity enhances binding to InhA’s hydrophobic pocket but reduces potency compared to bulkier halogens like iodine .

  • Substituent Position: Para-substituted derivatives show superior activity to ortho- or meta-substituted analogs due to optimal steric alignment .

Computational Studies

Density Functional Theory (DFT) Analysis

DFT calculations reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The fluorine atom’s electronegativity localizes electron density on the phenyl ring, reducing nucleophilic attack susceptibility .

Molecular Docking

Docking simulations with InhA (PDB: 4TZK) show the fluorophenyl group occupying a hydrophobic cleft, with hydrogen bonds between the amide carbonyl and Tyr158 .

Industrial and Regulatory Considerations

Regulatory Status

  • HS Code: 2925190090 (other imides and derivatives) .

  • Tariffs: MFN tariff rate of 6.5% and general tariff rate of 30.0% .

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